1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide
Description
1-(3,4-Dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by two key structural features:
- 3,4-Dimethoxybenzoyl group: A substituted benzoyl moiety with methoxy groups at positions 3 and 4, which may enhance lipophilicity and influence receptor binding through steric and electronic effects.
The synthesis of such compounds typically involves amide coupling, nucleophilic substitution, or reductive amination, as seen in and .
Properties
IUPAC Name |
1-(3,4-dimethoxybenzoyl)-N-(2-ethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-4-16-7-5-6-8-19(16)24-22(26)17-11-13-25(14-12-17)23(27)18-9-10-20(28-2)21(15-18)29-3/h5-10,15,17H,4,11-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFCLVNBRREVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Substituent Impact on Activity :
- The 3,4-dimethoxyphenyl group in the compound enhances HCV entry inhibition compared to halogenated aryl groups (e.g., 2-chloro-6-CF₃-phenyl in ), likely due to improved membrane permeability or receptor affinity .
- Naphthalenyl and trifluoromethyl substituents () are associated with antiviral activity, suggesting that bulky aromatic groups may interfere with viral protein interactions .
Synthetic Efficiency :
- Yields for piperidine-4-carboxamides range from 51–61% in –2, with purity exceeding 94% in most cases. The target compound’s hypothetical synthesis would likely require optimized coupling conditions to accommodate the 2-ethylphenyl group .
Pharmacokinetic Considerations: The 2-ethylphenyl group in the target compound may confer greater metabolic stability than diethylamino-butyl () or propyl-piperidinyl () chains, which could reduce hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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